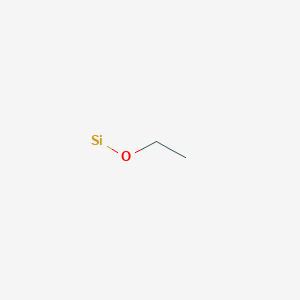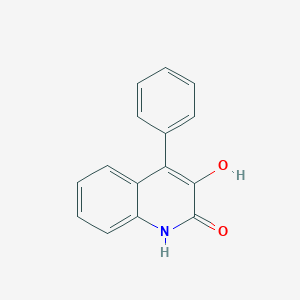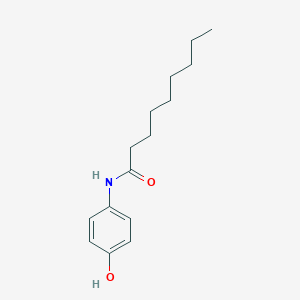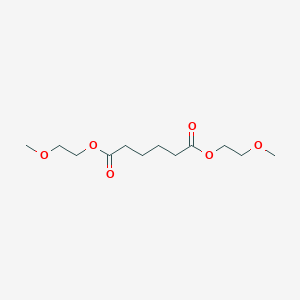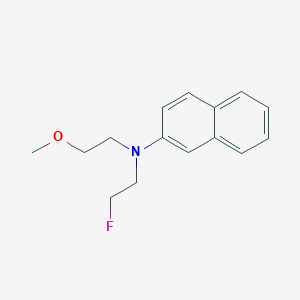
1,3-Disilaindan, 1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Disilaindan, 1,3-dimethyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of organosilicon compounds, which have been widely studied for their diverse applications in various fields, including materials science, electronics, and biotechnology. In
作用机制
The mechanism of action of 1,3-Disilaindan, 1,3-dimethyl- is not well understood, but it is believed to involve the interaction of the silicon atoms with various biological molecules, such as proteins, nucleic acids, and lipids. This interaction can lead to changes in the structure and function of these molecules, which can affect various biological processes, such as enzyme activity, gene expression, and membrane permeability.
Biochemical and Physiological Effects
1,3-Disilaindan, 1,3-dimethyl- has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that this compound can affect the behavior and physiology of various organisms, such as zebrafish and mice, but the exact mechanisms are not well understood.
实验室实验的优点和局限性
1,3-Disilaindan, 1,3-dimethyl- has several advantages for lab experiments, such as its high purity, stability, and compatibility with various solvents and reagents. However, this compound also has some limitations, such as its high cost, low availability, and potential toxicity, which can affect the reproducibility and safety of the experiments.
未来方向
1,3-Disilaindan, 1,3-dimethyl- has several potential future directions for scientific research, such as:
- Further studies on the mechanism of action and physiological effects of this compound, using advanced techniques such as proteomics, genomics, and metabolomics.
- Development of new synthesis methods and optimization of the existing methods, to improve the yield, purity, and cost-effectiveness of this compound.
- Exploration of new applications of this compound in various fields, such as medicine, agriculture, and environmental science, by identifying its unique properties and potential benefits.
- Investigation of the potential toxicity and safety of this compound, using various in vitro and in vivo models, to ensure its safe use in scientific research.
Conclusion
1,3-Disilaindan, 1,3-dimethyl- is a promising compound for scientific research, due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations for scientific research.
合成方法
The synthesis of 1,3-Disilaindan, 1,3-dimethyl- can be achieved through various methods, including the reaction of 1,3-cyclohexadiene with dichlorosilane in the presence of a base, or the reaction of 1,3-disilabenzene with a methylating agent. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalysts.
科学研究应用
1,3-Disilaindan, 1,3-dimethyl- has been studied for its potential applications in various scientific fields, including materials science, catalysis, and biotechnology. In materials science, this compound has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride, which have high hardness and thermal stability. In catalysis, 1,3-Disilaindan, 1,3-dimethyl- has been used as a ligand for transition metal catalysts, which can improve the efficiency and selectivity of various reactions. In biotechnology, this compound has been studied for its potential applications in drug delivery, imaging, and sensing, due to its unique chemical and physical properties.
属性
CAS 编号 |
17864-73-2 |
|---|---|
分子式 |
C9H12Si2 |
分子量 |
176.36 g/mol |
InChI |
InChI=1S/C9H12Si2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3 |
InChI 键 |
MBNSGSCFQVFOKW-UHFFFAOYSA-N |
SMILES |
C[Si]1C[Si](C2=CC=CC=C21)C |
规范 SMILES |
C[Si]1C[Si](C2=CC=CC=C21)C |
同义词 |
1,3-Dimethyl-1,3-disilaindane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dibenzo[c,g]fluorene](/img/structure/B94285.png)

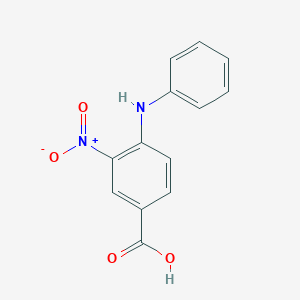

![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
